molecular formula C8H7Cl3O4 B14672934 Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate CAS No. 36802-02-5

Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate

Cat. No.: B14672934
CAS No.: 36802-02-5
M. Wt: 273.5 g/mol
InChI Key: IPCZRUMFFZBNAF-UHFFFAOYSA-N
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Description

Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a trichloromethyl group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with trichloroacetaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a methyl-substituted furan derivative.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This compound’s specific substitution pattern on the furan ring differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

36802-02-5

Molecular Formula

C8H7Cl3O4

Molecular Weight

273.5 g/mol

IUPAC Name

methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate

InChI

InChI=1S/C8H7Cl3O4/c1-14-7(13)5-3-2-4(15-5)6(12)8(9,10)11/h2-3,6,12H,1H3

InChI Key

IPCZRUMFFZBNAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C(C(Cl)(Cl)Cl)O

Origin of Product

United States

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